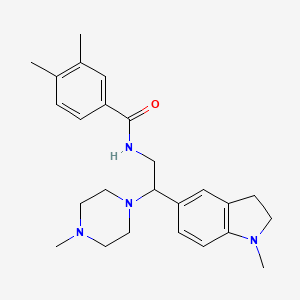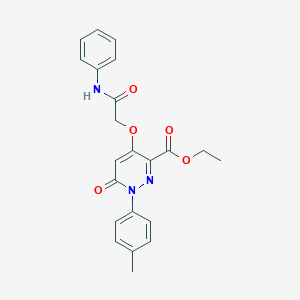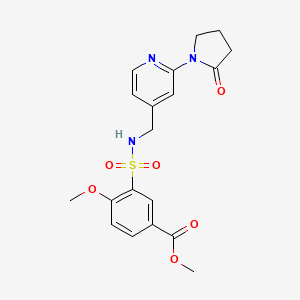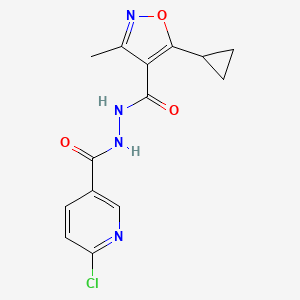![molecular formula C24H27ClN4OS B2538309 N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-08-5](/img/structure/B2538309.png)
N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can help us infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which was achieved through a five-step process starting from 4-chlorobenzenamine . Similarly, the synthesis of our compound of interest would likely require a carefully planned synthetic route, possibly involving the formation of the triazaspirodeca-diene core followed by the introduction of the benzyl, chlorophenyl, and propylthio substituents. The use of condensing agents, such as N,N'-carbonyldi[2(3H)-benzoxazolethione], could be relevant for the formation of amide bonds in the synthesis .
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in the structural studies of related compounds like N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide . These studies often reveal the conformational characteristics and rotational barriers that are crucial for understanding the biological properties of the molecules. For our compound, similar analyses would be necessary to determine its precise three-dimensional conformation and how this might influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall structure. For instance, the chlorosulfonation of N-benzyl carboxamides leads to the formation of sulfonyl chlorides, which can then react with various nucleophiles to yield a diverse array of derivatives . This suggests that the chlorophenyl group in our compound could potentially undergo similar reactions, allowing for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. For example, the presence of intramolecular hydrogen bonds can stabilize the structure, as seen in the N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide compounds . The triazaspirodeca-diene core of our compound, along with its substituents, would contribute to its unique set of properties, which would need to be characterized through experimental studies.
Scientific Research Applications
Supramolecular Chemistry and Applications
N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, due to its complex structure, may share similar properties to other heterocyclic and aromatic molecules that are crucial in supramolecular chemistry. Compounds like benzene-1,3,5-tricarboxamides (BTAs) have shown significant importance in scientific disciplines ranging from nanotechnology to biomedical applications. Their self-assembly into nanometer-sized structures stabilized by H-bonding and their multivalent nature offer considerable opportunities in developing advanced materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).
Antitumor Activity
Imidazole derivatives, which could be structurally related to this compound, have been extensively reviewed for their antitumor activities. These compounds, including benzimidazole and imidazolylpeptides, have been evaluated in various models and some have even progressed to preclinical testing stages. This suggests a potential avenue for the compound to be explored for antitumor and other biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
properties
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-2-16-31-22-21(19-8-10-20(25)11-9-19)27-24(28-22)12-14-29(15-13-24)23(30)26-17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJERFUJEIMUFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)

![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)


![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)

![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)

